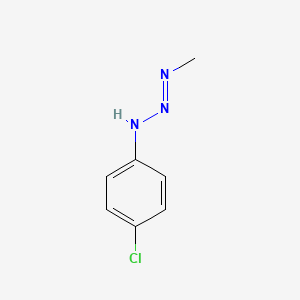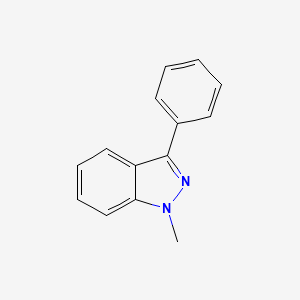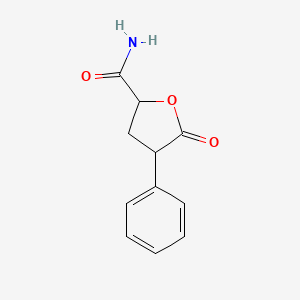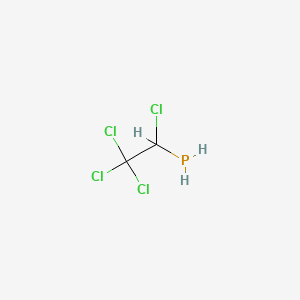
(1,2,2,2-Tetrachloroethyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,2,2-Tetrachloroethyl)phosphane is an organophosphorus compound with the molecular formula C2H3Cl4P It is characterized by the presence of a phosphane group attached to a tetrachloroethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2,2-Tetrachloroethyl)phosphane typically involves the reaction of tetrachloroethylene with a suitable phosphine reagent. One common method is the reaction of tetrachloroethylene with triphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(1,2,2,2-Tetrachloroethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1,2,2,2-Tetrachloroethyl)phosphane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,2,2,2-Tetrachloroethyl)phosphane involves its interaction with various molecular targets. The phosphane group can act as a ligand, coordinating with metal ions and influencing their reactivity. The tetrachloroethyl moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity. These interactions can affect biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(1,1,2,2-Tetrachloroethane): Similar in structure but lacks the phosphane group.
(1,2-Dichloroethyl)phosphane: Contains fewer chlorine atoms.
Triphenylphosphine: A common phosphine reagent but without the tetrachloroethyl group.
Uniqueness
(1,2,2,2-Tetrachloroethyl)phosphane is unique due to the combination of the tetrachloroethyl moiety and the phosphane group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
44494-01-1 |
|---|---|
Fórmula molecular |
C2H3Cl4P |
Peso molecular |
199.8 g/mol |
Nombre IUPAC |
1,2,2,2-tetrachloroethylphosphane |
InChI |
InChI=1S/C2H3Cl4P/c3-1(7)2(4,5)6/h1H,7H2 |
Clave InChI |
YGXIXLDXKVURTO-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)(P)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
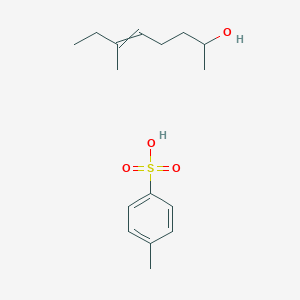

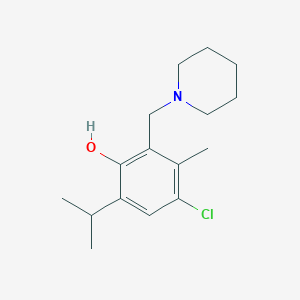
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
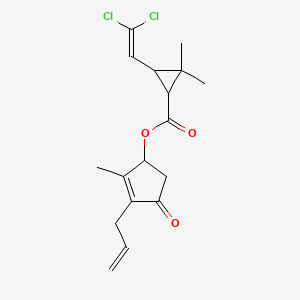
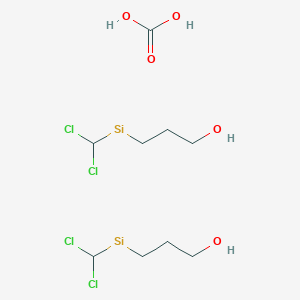
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)

![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
